molecular formula C9H12BrNO B7951402 2-Bromo-5-isopropoxyaniline

2-Bromo-5-isopropoxyaniline

Cat. No.: B7951402
M. Wt: 230.10 g/mol
InChI Key: IYKJDJPXYBICRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-isopropoxyaniline: is an organic compound with the molecular formula C9H12BrNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the second position and an isopropoxy group at the fifth position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Bromo-5-isopropoxyaniline typically involves the bromination of 5-isopropoxyaniline. One common method is the electrophilic aromatic substitution reaction, where 5-isopropoxyaniline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetic acid at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions:

2-Bromo-5-isopropoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropoxyaniline depends on its specific application and the target molecule it interacts with.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

2-Bromo-5-isopropoxyaniline is unique due to the presence of both the bromine atom and the isopropoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds .

Properties

IUPAC Name

2-bromo-5-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKJDJPXYBICRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.